N,N-dimethyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-21(2)14-5-3-4-13(8-14)18(24)23-15-6-7-16(23)10-17(9-15)22-12-19-11-20-22/h3-5,8,11-12,15-17H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHMCXMJRHMJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable azide and alkyne under copper-catalyzed conditions.
Construction of the bicyclic octane structure: This step may involve a Diels-Alder reaction followed by hydrogenation.
Attachment of the dimethylamino phenyl group: This can be done through a Friedel-Crafts acylation reaction using a dimethylamino benzene derivative and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino phenyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used to develop new drugs for treating neurological disorders, infections, and other diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The bicyclic octane structure provides rigidity, enhancing binding affinity and specificity. The dimethylamino phenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
Triazole Position and Bioactivity: The target compound and 8-[(2-bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane share a triazole at C3, a critical site for enzyme inhibition. In contrast, dihydropyridazinone-linked analogs prioritize systemic distribution via heterocyclic cores.
Substituent Effects on Physicochemical Properties :
- The N,N-dimethylaniline group in the target compound enhances lipophilicity compared to the methylene-linked aniline in compound 3a .
- Sulfonyl and bromophenyl groups in significantly elevate density (1.77 g/cm³ vs. ~1.2 g/cm³ for typical triazoles), impacting formulation stability.
Bicyclic Core Modifications :
- Replacing the azabicyclo[3.2.1]octane with an 8-oxa-3-azabicyclo[3.2.1]octane (e.g., ) introduces an oxygen atom, reducing basicity and altering pharmacokinetics.
Biological Activity
N,N-dimethyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and an azabicyclo framework. The presence of these moieties is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 270.32 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in both central and peripheral nervous systems. This interaction can lead to:
- Agonistic Effects : Stimulation of nAChRs can enhance synaptic transmission and improve cognitive functions.
- Antagonistic Effects : In certain contexts, it may inhibit receptor activity, providing therapeutic benefits in conditions like nicotine addiction.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant agonistic activity towards specific nAChR subtypes, particularly α4β2 and α3β4. For instance:
- α4β2 nAChR : Exhibited a binding affinity (K_i) of approximately 2.2 × 10⁻⁸ M, indicating strong interaction with this receptor subtype .
- α3β4 nAChR : Displayed lower affinity (K_i = 10,000 nM), suggesting selectivity towards α4β2 over α3β4 .
Case Studies
- Cognitive Enhancement : In animal models, administration of the compound resulted in improved attentional performance in Wistar rats, showcasing its potential as a cognitive enhancer .
- Analgesic Effects : The compound has been noted for its analgesic properties, particularly in desensitizing pain pathways through modulation of nAChRs .
- Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties when tested against various bacterial strains, although further studies are required to establish efficacy and mechanism .
Q & A
Q. What synthetic strategies are recommended for preparing N,N-dimethyl-3-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline?
- Methodological Answer :
The synthesis typically involves multi-step reactions:- Step 1 : Construct the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or reductive amination, as seen in analogous bicyclic systems .
- Step 2 : Introduce the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of 1H-1,2,4-triazole precursors .
- Step 3 : Couple the N,N-dimethylaniline group via amide bond formation, employing coupling agents like HATU or DCC in anhydrous dichloromethane .
- Key Considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or HPLC .
Q. How can the compound’s structural integrity be validated?
- Methodological Answer :
Use a combination of spectroscopic and chromatographic techniques:- NMR Spectroscopy : Confirm the bicyclic framework (δ 2.5–4.0 ppm for bridgehead protons) and triazole aromaticity (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
- X-ray Crystallography : Resolve stereochemistry of the bicyclic system, critical for bioactive conformations .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazole-containing intermediate?
- Methodological Answer :
- Reaction Solvents : Use DMF or THF to enhance solubility of azide intermediates .
- Catalyst Loading : Optimize Cu(I) catalysts (e.g., CuBr·SMe₂) at 0.5–1 mol% to minimize side reactions .
- Temperature Control : Conduct reactions at 50–60°C for 12–24 hours to balance kinetics and decomposition .
- Workup Strategies : Purify via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How to address contradictions in reported biological activity across assays?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic Stability : Test susceptibility to cytochrome P450 enzymes using liver microsomes, as N-methyl groups may alter pharmacokinetics .
- Structural Analogues : Synthesize derivatives (e.g., replacing triazole with pyrazole) to isolate pharmacophore contributions .
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for hypothesized receptors (e.g., GPCRs or kinases) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to the 8-azabicyclo[3.2.1]octane pocket of tropomyosin receptor kinases .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .
- QSAR Modeling : Corolate substituent effects (e.g., triazole vs. oxadiazole) with activity using Hammett constants or DFT-calculated descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
